![molecular formula C16H22ClFN2O B14884719 trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanol backbone with a piperazinyl group substituted with a 4-chloro-2-fluorophenyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with piperazine to form the intermediate, which is then reacted with cyclohexanone under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the cyclohexanol moiety can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazinyl group is known to bind to neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence signal transduction processes in the nervous system.
類似化合物との比較
- trans-2-(4-Fluorophenyl)vinylboronic acid
- trans-2-(4-Chlorophenyl)vinylboronic acid
Comparison: While trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol shares some structural similarities with these compounds, it is unique due to the presence of both chloro and fluoro substituents on the phenyl ring and the piperazinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H22ClFN2O |
|---|---|
分子量 |
312.81 g/mol |
IUPAC名 |
(1R,2R)-2-[4-(4-chloro-2-fluorophenyl)piperazin-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H22ClFN2O/c17-12-5-6-14(13(18)11-12)19-7-9-20(10-8-19)15-3-1-2-4-16(15)21/h5-6,11,15-16,21H,1-4,7-10H2/t15-,16-/m1/s1 |
InChIキー |
JNKGEQFYLDBKFX-HZPDHXFCSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F)O |
正規SMILES |
C1CCC(C(C1)N2CCN(CC2)C3=C(C=C(C=C3)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
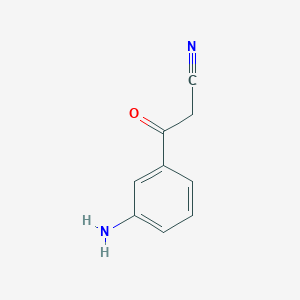
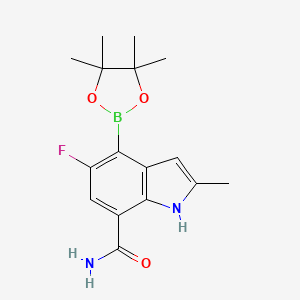
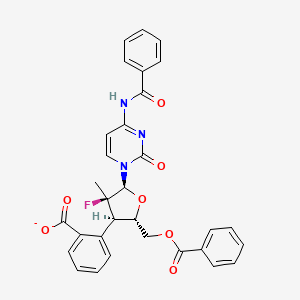
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
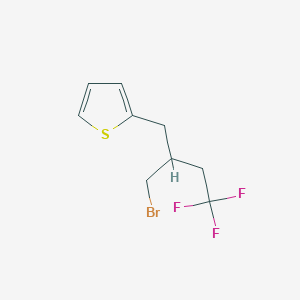
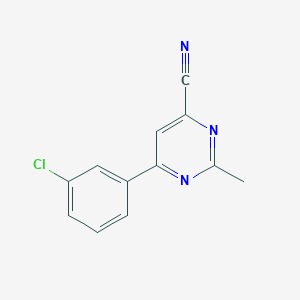
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)

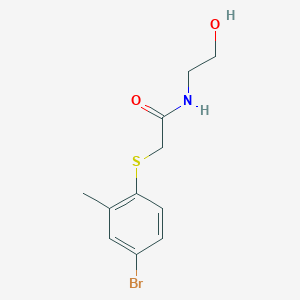
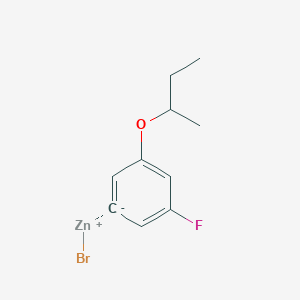
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)

